![molecular formula C6H5ClN4 B580728 5-Chloropyrazolo[1,5-A]pyrimidin-3-amin CAS No. 1234616-50-2](/img/structure/B580728.png)

5-Chloropyrazolo[1,5-A]pyrimidin-3-amin

Übersicht

Beschreibung

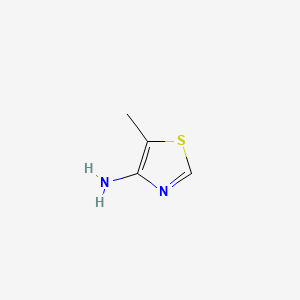

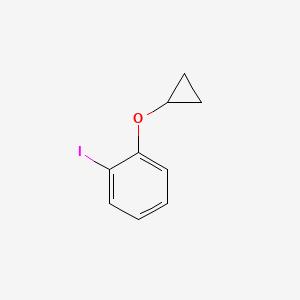

5-Chloropyrazolo[1,5-a]pyrimidin-3-amine is an organic compound with the molecular formula C6H5ClN4. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

5-Chloropyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications:

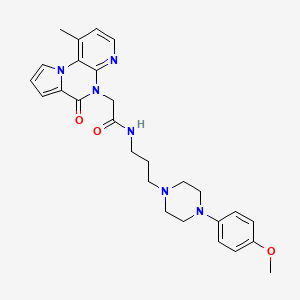

Anti-Mycobacterial Activity: Derivatives of this compound have been reported as potent inhibitors of mycobacterial ATP synthase, potentially useful for treating Mycobacterium tuberculosis.

Serotonin Receptor Antagonists: Some derivatives have been identified as potent antagonists of the serotonin 5-HT6 receptors, indicating potential in neuropsychiatric drug development.

Antiherpetic Compounds: Novel synthesis of related compounds demonstrates potential in antiviral therapies.

Synthesis and Structural Studies:

Biochemische Analyse

Biochemical Properties

5-Chloropyrazolo[1,5-A]pyrimidin-3-amine has been identified as a strategic compound for optical applications due to several key characteristics . It has been studied for its ability to act as a ligand and its ability to act as a base to form complexes with transition metals .

Cellular Effects

It has been suggested that it may have potential in neuropsychiatric drug development .

Molecular Mechanism

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine involves several steps. One common method includes the reaction of a compound with ethanol, ammonium chloride, and iron powder under nitrogen protection. The reaction mixture is heated to reflux for 4-8 hours. After completion, the mixture is concentrated under reduced pressure, and the organic phase is separated and washed with saturated brine.

Industrial Production Methods

Industrial production methods for 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine are not extensively documented.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloropyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific details are less documented.

Common Reagents and Conditions

Common reagents used in the reactions of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine include ethanol, ammonium chloride, and iron powder for its synthesis. Other reagents may include oxidizing and reducing agents depending on the desired reaction.

Major Products Formed

The major products formed from the reactions of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit mycobacterial ATP synthase, disrupting the energy production in Mycobacterium tuberculosis. Additionally, its role as a serotonin receptor antagonist involves blocking the serotonin 5-HT6 receptors, affecting neurotransmission in the brain.

Vergleich Mit ähnlichen Verbindungen

5-Chloropyrazolo[1,5-a]pyrimidin-3-amine can be compared with other pyrazolo[1,5-a]pyrimidines, such as:

3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.

5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one:

Eigenschaften

IUPAC Name |

5-chloropyrazolo[1,5-a]pyrimidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-1-2-11-6(10-5)4(8)3-9-11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJQUMQRKQSUCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)N)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80725522 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-50-2 | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-chloropyrazolo(1,5-a)pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234616502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloropyrazolo[1,5-a]pyrimidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80725522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-chloropyrazolo[1,5-a]pyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF4M7TUR6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B580652.png)

![3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B580653.png)